molecular formula C11H12O2 B14880487 4-(2-Methoxyphenyl)but-3-yn-2-ol

4-(2-Methoxyphenyl)but-3-yn-2-ol

Cat. No.: B14880487
M. Wt: 176.21 g/mol
InChI Key: JPWFSRDKKXRFCX-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)but-3-yn-2-ol is a secondary alcohol featuring a methoxy-substituted phenyl group at the ortho position and an alkyne moiety. Its structure combines electronic effects from the methoxy group and steric constraints from the alkyne, influencing reactivity and physical properties.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-(2-methoxyphenyl)but-3-yn-2-ol

InChI

InChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-6,9,12H,1-2H3

InChI Key

JPWFSRDKKXRFCX-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC=CC=C1OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Methoxyphenyl)but-3-yn-2-ol can be synthesized through several methods. One common approach involves the condensation of acetylene with acetone in the presence of a base or Lewis acid catalysts

Industrial Production Methods

On an industrial scale, this compound is produced as a precursor to various terpenes and terpenoids . The large-scale production typically involves optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)but-3-yn-2-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

4-(2-Methoxyphenyl)but-3-yn-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)but-3-yn-2-ol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Physicochemical Properties

Key structural analogs differ in the position of the methoxy group (ortho vs. para) and alkyl/aryl substitutions on the alkyne or alcohol moiety:

Compound Name Molecular Formula Molecular Weight (g/mol) Methoxy Position Key Structural Features
4-(2-Methoxyphenyl)but-3-yn-2-ol C₁₁H₁₂O₂ 176.21 Ortho Secondary alcohol, terminal alkyne
4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol C₁₂H₁₄O₂ 190.24 Para Tertiary alcohol, methyl substitution
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol C₁₁H₁₁BrO 247.11 Para Bromine substituent, tertiary alcohol
4-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenol C₁₄H₁₂FNO₂ 257.25 Ortho Imine linkage, fluorophenyl group
  • Impact of Methoxy Position : Ortho-substituted derivatives exhibit increased steric hindrance and altered electronic effects compared to para-substituted analogs. For example, ortho-methoxy groups may hinder rotational freedom, affecting crystal packing and solubility .
  • Alkyne vs. Alcohol Substitutions : Tertiary alcohols (e.g., 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol) display higher thermal stability due to reduced hydrogen-bonding capacity compared to secondary alcohols .

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